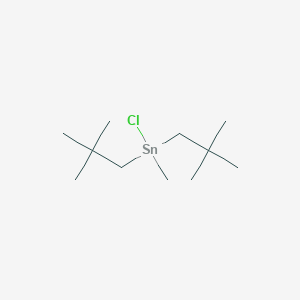
Chlorobis(2,2-dimethylpropyl)methylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(2,2-dimethylpropyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, a methyl group, and two 2,2-dimethylpropyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorobis(2,2-dimethylpropyl)methylstannane can be synthesized through the reaction of trimethyltin chloride with 2,2-dimethylpropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction proceeds as follows:
(CH3)3SnCl+2(CH3)2CCH2MgBr→(CH3)2CCH2Sn(CH3)2CCH2Cl+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chlorobis(2,2-dimethylpropyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Organotin compounds with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chlorobis(2,2-dimethylpropyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Chlorobis(2,2-dimethylpropyl)methylstannane involves its interaction with molecular targets through coordination chemistry. The tin center can form bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include:
Coordination to nucleophiles: The tin atom can coordinate with nucleophiles, altering the electronic structure and reactivity.
Oxidation-reduction cycles: The compound can participate in redox reactions, affecting its oxidation state and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Chlorotrimethylstannane: Similar structure but with three methyl groups instead of 2,2-dimethylpropyl groups.
Chlorodimethylphenylstannane: Contains a phenyl group instead of 2,2-dimethylpropyl groups.
Uniqueness
Chlorobis(2,2-dimethylpropyl)methylstannane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which can influence its steric and electronic properties
Propiedades
Número CAS |
89860-60-6 |
|---|---|
Fórmula molecular |
C11H25ClSn |
Peso molecular |
311.48 g/mol |
Nombre IUPAC |
chloro-bis(2,2-dimethylpropyl)-methylstannane |
InChI |
InChI=1S/2C5H11.CH3.ClH.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
JMKFQGAFAWXZLA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C[Sn](C)(CC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
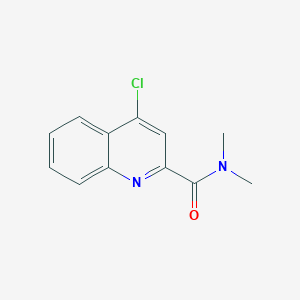
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
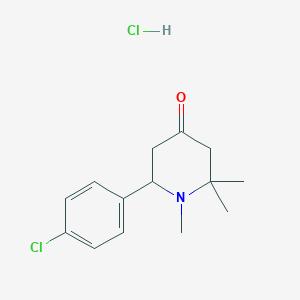
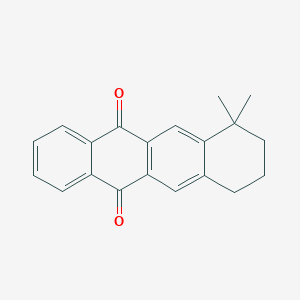
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
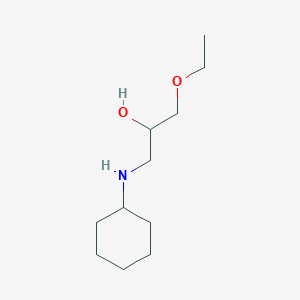
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
